molecular formula C17H20N4O4 B2836031 N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900288-82-6

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2836031
M. Wt: 344.371
InChI Key: ZYYUXRDMZWMRDW-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications

Discovery of Selective Met Kinase Inhibitors

A study by Schroeder et al. (2009) explored the properties of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. The research demonstrated improved enzyme potency and kinase selectivity with certain modifications, leading to promising results in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

Antifungal Activity of Pyrido[2,3-d]pyrimidines

Hanafy (2011) investigated new pyrido[2,3-d]pyrimidine derivatives, showing significant antifungal activities for certain synthesized compounds. This research highlights the potential of such compounds in developing new antifungal agents (Hanafy, 2011).

Synthesis of Pyrimidine N-oxides

Mlakar et al. (1998) described a method for synthesizing pyrimidine N-oxides from carboxamide oximes. This approach offers a new way to prepare pyridylpyrimidine N-oxides, expanding the scope of pyrimidine chemistry (Mlakar et al., 1998).

Diuretic Properties of Pyrroloquinoline Carboxamide

Research by Shishkina et al. (2018) on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamide revealed its strong diuretic properties, suggesting its use as a hypertension remedy. The study also examined the compound's polymorphic modifications (Shishkina et al., 2018).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Abu‐Hashem et al. (2020) synthesized novel compounds, including derivatives of thiazolopyrimidines, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibitory activities (Abu‐Hashem et al., 2020).

Analgesic Properties of Pyridopyrimidine Derivatives

Ukrainets et al. (2015) explored the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. The study found that specific modifications led to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).

Synthesis of Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines

Bakhite et al. (2005) synthesized pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, leading to the development of fused polyheterocyclic systems. This advancement in synthetic chemistry has potential applications in medicinal chemistry (Bakhite et al., 2005).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Hassan et al. (2014) studied the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).

properties

IUPAC Name

N-(2-hydroxyethyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-25-10-4-8-20-13(16(23)18-6-9-22)11-12-15(20)19-14-5-2-3-7-21(14)17(12)24/h2-3,5,7,11,22H,4,6,8-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYUXRDMZWMRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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